molecular formula C23H23N3O6S B11378439 Diethyl 3-methyl-5-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11378439
M. Wt: 469.5 g/mol
InChI Key: PNDKZQNPKJJACI-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[1-(3-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H23N3O6S/c1-5-31-22(29)17-14(4)19(23(30)32-6-2)33-21(17)24-20(28)18-16(27)10-11-26(25-18)15-9-7-8-13(3)12-15/h7-12H,5-6H2,1-4H3,(H,24,28)

InChI Key

PNDKZQNPKJJACI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of thiophene derivatives, including 2,4-DIETHYL 3-METHYL-5-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. Compared to these compounds, 2,4-DIETHYL 3-METHYL-5-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE may exhibit unique biological activities and applications due to its specific structural features.

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